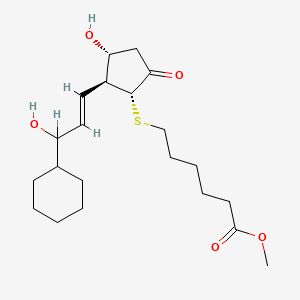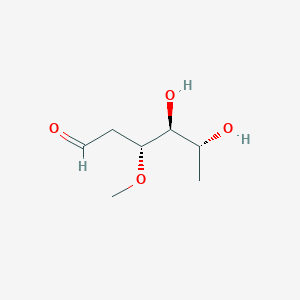
D-diginose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-diginose is a deoxygalactose derivative.
Wissenschaftliche Forschungsanwendungen
Isolation and Identification
D-diginose, a unique sugar molecule, has been identified in the leaves of Nerium oleander. Bauer, Kopp, and Franz (1984) isolated and purified D-diginose using PVP- and charcoal treatment, followed by paper chromatography and electrophoresis. They achieved complete separation of D-diginose along with other similar sugars, marking a significant advancement in the study of these molecules (Bauer, Kopp, & Franz, 1984).
Chromatographic Analysis
A method for the absolute configuration of various sugars, including D-diginose, was developed by Tsukamoto, Kaneko, and Hayashi (1989). They used a chiral high-performance liquid chromatography (HPLC) column to separate D-diginose as carbamoyl derivatives of methyl glycosides. This method is vital for the precise analysis of sugar configurations in various biological studies (Tsukamoto, Kaneko, & Hayashi, 1989).
Novel Cardenolides Discovery
In the research of cardenolides, D-diginose plays a significant role. Abe and Yamauchi (1979) discovered new cardenolides with a novel aglycone moiety in Nerium, where D-diginose was identified as one of the sugar moieties. This discovery adds to the understanding of the diversity and complexity of cardenolides in nature (Abe & Yamauchi, 1979).
Proteomics and Biosensors
While not directly related to D-diginose, relevant methodologies in proteomics and biosensors are worth mentioning. For instance, Swatton et al. (2004) described the application of 2-D DIGE in proteomics, a technique useful for analyzing complex protein mixtures, which could be potentially applicable in studies involving D-diginose (Swatton et al., 2004). Furthermore, Hsu et al. (2010) developed a disposable biosensor for diglyceride determination, showcasing advancements in biosensor technology that could be adapted for detecting molecules like D-diginose (Hsu et al., 2010).
Eigenschaften
Produktname |
D-diginose |
|---|---|
Molekularformel |
C7H14O4 |
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
(3R,4S,5R)-4,5-dihydroxy-3-methoxyhexanal |
InChI |
InChI=1S/C7H14O4/c1-5(9)7(10)6(11-2)3-4-8/h4-7,9-10H,3H2,1-2H3/t5-,6-,7+/m1/s1 |
InChI-Schlüssel |
GOYBREOSJSERKM-QYNIQEEDSA-N |
Isomerische SMILES |
C[C@H]([C@@H]([C@@H](CC=O)OC)O)O |
SMILES |
CC(C(C(CC=O)OC)O)O |
Kanonische SMILES |
CC(C(C(CC=O)OC)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



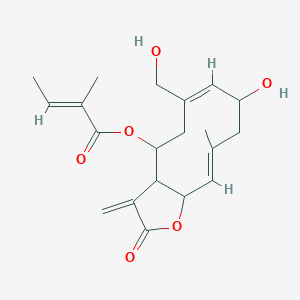

![(4Z)-2-ethyl-4-[(4-ethylphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1233399.png)


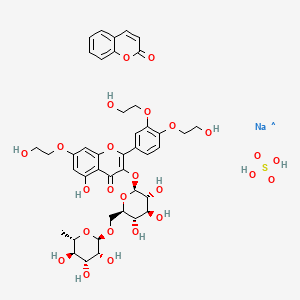



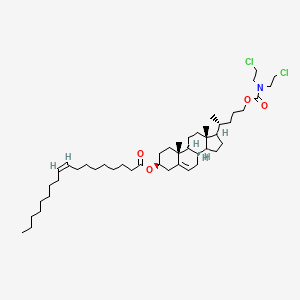
![(Z)-6-[(1R,2R,5R)-2-[(4-phenylphenyl)methoxy]-5-piperidin-1-ylcyclopentyl]hex-4-enoic acid](/img/structure/B1233411.png)
